2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid
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Overview
Description
2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at position 2, a cyano group at position 3 of the phenyl ring, and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetic acid hydrazide with sulfur and phenyl isothiocyanate in the presence of a base such as triethylamine . The reaction conditions often require refluxing in a suitable solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The cyano and carboxylic acid groups can interact with biological targets through hydrogen bonding and electrostatic interactions, affecting the function of proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(4-cyano-phenyl)-thiazole-4-carboxylic acid
- 2-Methyl-5-(3-cyano-phenyl)-oxazole-4-carboxylic acid
- 2-Methyl-5-(3-cyano-phenyl)-imidazole-4-carboxylic acid
Uniqueness
2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the thiazole ring, which can confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H8N2O2S |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
5-(3-cyanophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c1-7-14-10(12(15)16)11(17-7)9-4-2-3-8(5-9)6-13/h2-5H,1H3,(H,15,16) |
InChI Key |
HEQQUQCQEGGCSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC(=C2)C#N)C(=O)O |
Origin of Product |
United States |
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